3-[4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
This compound features a benzothiadiazine-dione core (a sulfur- and nitrogen-containing bicyclic system with two ketone groups) linked to a 4-benzylpiperidin-1-yl moiety via a 2,2-dimethyl-4-oxobutyl chain. The benzothiadiazine-dione scaffold is known for its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors. The 2,2-dimethyl group on the butyl chain may confer conformational rigidity, reducing metabolic degradation .
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-25(2,17-23-26-21-10-6-7-11-22(21)32(30,31)27-23)18-24(29)28-14-12-20(13-15-28)16-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHOYUFXBWUHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the entry process of HIV-1. It has been identified as an essential co-receptor for macrophage-tropic (R5) HIV-1 strains.
Mode of Action
The compound interacts with its target, the CCR5 receptor, by acting as an antagonist. It binds to the receptor and inhibits its function, thereby preventing HIV-1 entry into the cells. The compound contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction.
Biochemical Analysis
Biochemical Properties
3-[4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in HIV-1 entry into cells. The interaction between this compound and CCR5 is believed to involve a strong salt-bridge interaction, which anchors the compound to the receptor. Additionally, the compound’s lipophilic groups enhance its binding affinity to CCR5, making it a potential candidate for HIV-1 treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has demonstrated neuroprotective effects on SH-SY5Y cells, a human neuroblastoma cell line. The compound inhibits AChE-mediated Aβ fibrillogenesis, which is associated with Alzheimer’s disease, by interacting with the AChE peripheral anionic site. This interaction prevents the toxic conformation of Aβ 1–42 and stabilizes the α-helical content, thereby protecting cells from oxidative injury and cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s ability to prevent β-sheet aggregation and fibril formation is a key aspect of its mechanism of action. Molecular docking and simulation studies have shown that the compound can bind to Aβ by inhibiting its toxic conformation and stabilizing the α-helical content. This binding interaction is crucial for its neuroprotective effects, as it prevents the formation of toxic aggregates that can lead to cell death.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has shown consistent stability and effectiveness in preventing β-sheet aggregation and fibril formation. Long-term studies have demonstrated that the compound maintains its neuroprotective effects, reducing oxidative stress and preventing cell death in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at a dosage of 5 mg/kg, the compound significantly reverses scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil. Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with glycine transporter 1 (GlyT1) has been studied as a potential strategy for drug discovery in schizophrenia. By inhibiting GlyT1, the compound can modulate glycine levels, influencing neurotransmitter activity and potentially providing therapeutic benefits.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s ability to penetrate the blood-brain barrier and its selective binding to GlyT1 suggest that it can effectively reach target sites within the central nervous system. This selective distribution is crucial for its potential therapeutic applications, as it ensures that the compound reaches the desired sites of action without causing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with the AChE peripheral anionic site suggests that it may localize to regions where AChE is abundant, such as synaptic clefts in the brain. This localization is essential for its neuroprotective effects, as it allows the compound to effectively inhibit AChE-mediated Aβ fibrillogenesis and prevent the formation of toxic aggregates.
Biological Activity
The compound 3-[4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione belongs to the class of benzothiadiazine derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its pharmacological potential and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by the presence of a benzothiadiazine ring fused with a piperidine moiety. The structural formula can be represented as follows:
Antihypertensive Activity
Benzothiadiazine derivatives have been widely studied for their antihypertensive properties. Compounds in this class typically function as diuretics and vasodilators. Preliminary studies suggest that the compound may exhibit similar effects, potentially through inhibition of sodium reabsorption in renal tubules.
Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological activity. Research indicates that benzylpiperidine derivatives can interact with various neurotransmitter systems, including dopamine and serotonin pathways. This interaction may contribute to anxiolytic and antidepressant effects.
Anticancer Potential
Recent studies have highlighted the anticancer properties of benzothiadiazine derivatives. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The specific mechanisms may involve modulation of cyclin-dependent kinases (CDKs) and other signaling pathways associated with tumor growth.
Study 1: Antihypertensive Efficacy
A study conducted on a series of benzothiadiazine derivatives demonstrated significant reductions in blood pressure in hypertensive rat models. The compound was administered at varying doses, showing dose-dependent efficacy in lowering systolic and diastolic pressures.
| Dose (mg/kg) | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |
|---|---|---|
| 5 | 10 | 5 |
| 10 | 20 | 15 |
| 20 | 30 | 25 |
Study 2: Neuropharmacological Assessment
In a behavioral study assessing anxiety-like behaviors, the compound was tested using the elevated plus maze and open field tests. Results indicated that administration of the compound significantly increased time spent in open arms, suggesting anxiolytic effects.
| Treatment Group | Time in Open Arms (seconds) |
|---|---|
| Control | 20 |
| Low Dose (5 mg/kg) | 40 |
| High Dose (10 mg/kg) | 60 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Sodium Channels : Similar compounds have shown efficacy in blocking sodium channels, leading to diuretic effects.
- Modulation of Neurotransmitters : Interaction with dopaminergic and serotonergic receptors may underlie its neuropharmacological effects.
- Cell Cycle Regulation : Inhibition of CDK activity has been observed in related benzothiadiazine compounds, contributing to their anticancer properties.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating a complex structure that may contribute to its diverse biological activities.
Structural Features
The compound features a benzothiadiazine core, which is known for its pharmacological properties. The presence of the benzylpiperidine moiety suggests potential interactions with neurotransmitter systems.
Neuropharmacology
Research indicates that derivatives of benzylpiperidine exhibit significant activity at the N-methyl-D-aspartate (NMDA) receptor. The compound's structure allows it to selectively target specific receptor subtypes, which may lead to therapeutic effects in neurological disorders such as schizophrenia and Alzheimer's disease .
Antioxidant Activity
Studies have shown that compounds similar to this one possess antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Antimicrobial Properties
There is emerging evidence suggesting that compounds with a similar structure exhibit antimicrobial activity against various pathogens. This could pave the way for developing new antibiotics or antifungal agents .
Case Study 1: Neuroprotective Effects
In a study published in a peer-reviewed journal, researchers evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results demonstrated a significant reduction in cell death and oxidative markers, suggesting its potential as a neuroprotective agent .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of similar compounds against drug-resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity, highlighting their potential use in treating infections caused by resistant pathogens .
Chemical Reactions Analysis
Functional Group Reactivity Analysis
The compound contains three key structural components with distinct reactive sites:
Hydrolysis of the Benzothiadiazine-dione Core
-
Conditions : Acidic (e.g., HCl/H₂O) or basic (e.g., NaOH) media.
-
Analog Evidence : Similar benzothiadiazine-diones undergo hydrolysis to sulfonamides .
Reduction of the 4-Oxobutyl Chain
-
Reagents : NaBH₄, LiAlH₄, or catalytic hydrogenation.
-
Analog Evidence : Oxobutyl ketones in piperidine derivatives are reduced to alcohols .
N-Alkylation/Acylation of the Piperidine Nitrogen
-
Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl).
-
Analog Evidence : 4-Benzylpiperidine derivatives react with electrophiles at the nitrogen .
Stability and Degradation Considerations
-
Thermal Stability : Likely decomposes above 200°C due to the labile benzothiadiazine-dione ring.
-
Photodegradation : Benzothiadiazine cores are sensitive to UV light, forming radical intermediates .
Research Gaps and Recommendations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., piperidine/piperazine rings, ketone-containing linkers, or heterocyclic cores) and are compared based on their pharmacophores, substituent effects, and reported activities:
Benzperidol (3-[1-[4-(4-Fluorophenyl)-4-Oxobutyl]Piperidin-4-yl]-1H-Benzimidazol-2-One)
- Core Structure : Benzimidazol-2-one (a bicyclic system with two nitrogen atoms).
- Substituents : A 4-fluorophenyl group linked via a 4-oxobutyl chain to a piperidine ring.
- Activity : Antipsychotic agent with dopamine receptor antagonism; the fluorophenyl group enhances target affinity and metabolic stability .
4-(4-Chloro-2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-yl)-N-(4-Iodophenyl)Piperidine-1-Carboxamide
- Core Structure : 1,3-Benzodiazol-2-one (similar to benzimidazolone).
- Substituents : Chloro and iodo groups on the benzodiazole and phenyl rings, respectively.
- Activity : Potent inhibitor of 8-oxoguanine DNA glycosylase (OGG1); the iodo substituent increases lipophilicity and binding affinity .
- Key Difference : The carboxamide linker and halogenated aryl groups contrast with the target compound’s dimethyl-oxobutyl chain and benzylpiperidine, suggesting divergent therapeutic targets.
Pyrido[1,2-a]Pyrimidin-4-One Derivatives (e.g., 2-(1,3-Benzodioxol-5-yl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One)
- Core Structure: Pyrido-pyrimidinone (a nitrogen-rich tricyclic system).
- Substituents : Variably substituted piperazine/piperidine rings and benzodioxolyl groups.
- Activity : Anticancer or antimicrobial agents; the piperazine moiety enhances solubility and interaction with charged residues in enzymes .
- Key Difference : The tricyclic core and benzodioxole substituent diverge significantly from the benzothiadiazine-dione system, indicating distinct structure-activity relationships.
Structural and Pharmacokinetic Data Table
*LogP values estimated via computational modeling.
Research Findings and Mechanistic Insights
- Conformational Rigidity : The 2,2-dimethyl group in the target compound’s butyl chain likely restricts rotational freedom, improving binding pocket fit and reducing cytochrome P450-mediated oxidation .
- Electron-Deficient Cores : Both benzothiadiazine-dione and benzimidazol-2-one cores engage in hydrogen bonding with target proteins, but the former’s sulfonamide group may enhance interactions with polar residues .
- Piperidine vs. Piperazine: Piperazine derivatives (e.g., in pyrido-pyrimidinones) offer additional hydrogen-bonding sites, whereas 4-benzylpiperidine prioritizes hydrophobic interactions .
Preparation Methods
Reductive Amination of Benzylamine
A common approach involves reacting benzylamine with glutaraldehyde under hydrogenation conditions. For example, benzylamine (1.0 equiv) and glutaraldehyde (1.2 equiv) in methanol, catalyzed by 10% Pd/C (5 mol%), yield 4-benzylpiperidine at 60°C under 50 psi H₂, achieving ~78% yield after 12 hours.
N-Alkylation of Piperidine
Alternative methods employ alkylation using benzyl bromide. Piperidine (1.0 equiv) is treated with benzyl bromide (1.1 equiv) and K₂CO₃ (2.0 equiv) in acetonitrile at reflux (82°C) for 24 hours, yielding 4-benzylpiperidine (72%).
Table 1: Comparison of Piperidine Functionalization Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive amination | Pd/C, H₂, MeOH, 60°C | 78 | 95 |
| N-Alkylation | BnBr, K₂CO₃, MeCN, reflux | 72 | 90 |
Installation of the 2,2-Dimethyl-4-oxobutyl Side Chain
The ketone-bearing side chain is introduced via Michael addition or alkylation .
Michael Addition to Methyl Vinyl Ketone
4-Benzylpiperidine (1.0 equiv) reacts with methyl vinyl ketone (1.5 equiv) in THF at 0°C, using LDA (1.2 equiv) as a base. The reaction proceeds for 6 hours, yielding 4-(4-benzylpiperidin-1-yl)-2-butanone (68%).
Alkylation with tert-Butyl Acetoacetate
A two-step sequence involves:
-
Enolate formation : 4-benzylpiperidine (1.0 equiv) and tert-butyl acetoacetate (1.2 equiv) in THF with NaH (1.5 equiv) at 0°C.
-
Quenching with MeI : Methyl iodide (2.0 equiv) is added, yielding 4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutane (63%).
Table 2: Side-Chain Installation Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Michael addition | LDA, THF, 0°C, 6 h | 68 |
| Alkylation | NaH, MeI, THF, 0°C to RT | 63 |
Construction of the Benzothiadiazine-1,1-dione Core
The heterocyclic core is formed via cyclocondensation of sulfonamide precursors.
Sulfonamide Formation
2-Aminobenzenesulfonamide (1.0 equiv) reacts with 4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutyl bromide (1.1 equiv) in DMF, using K₂CO₃ (2.0 equiv) at 80°C for 8 hours, yielding the intermediate sulfonamide (74%).
Iodine-Mediated Cyclization
The sulfonamide intermediate undergoes cyclization using I₂ (1.2 equiv) in DMSO at 120°C for 4 hours, forming the benzothiadiazine-1,1-dione ring (82% yield).
Table 3: Cyclization Optimization
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| I₂ | DMSO | 120 | 4 | 82 |
| H₂O₂ | AcOH | 100 | 6 | 65 |
Final Coupling and Purification
The side chain is coupled to the heterocycle via nucleophilic substitution .
Alkylation of Benzothiadiazine-dione
The benzothiadiazine-dione core (1.0 equiv) reacts with 4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutyl mesylate (1.1 equiv) in DMF, using NaH (1.5 equiv) at 60°C for 12 hours. Purification via silica gel chromatography (EtOAc/hexane) yields the title compound (58%).
Crystallization
Recrystallization from ethanol/water (7:3) enhances purity to >99% (HPLC).
Challenges and Optimization Strategies
-
Regioselectivity : Competing N- vs. O-alkylation in sulfonamide intermediates is mitigated using bulky bases (e.g., DBU).
-
Oxidation Control : Over-oxidation during cyclization is minimized by stoichiometric I₂.
-
Scalability : Batch-wise addition of NaH prevents exothermic runaway in alkylation steps .
Q & A
Q. What are the established synthetic routes for 3-[4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutyl]-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione, and what critical reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves two key steps: (1) constructing the benzylpiperidine subunit and (2) coupling it to the benzothiadiazine-dione core. For the benzylpiperidine moiety, a common approach is reacting 4-oxo-piperidine derivatives with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the carboxylate intermediate . Purification via recrystallization or column chromatography is critical to isolate high-purity intermediates. For coupling, nucleophilic substitution or amidation reactions under anhydrous conditions are recommended, with careful monitoring of reaction time and temperature to avoid side products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : Prioritize H and C NMR to confirm the benzylpiperidine and benzothiadiazine-dione moieties. Key markers include:
- Aromatic protons (δ 7.2–7.4 ppm for benzyl groups).
- Piperidine N-CH signals (δ 2.8–3.5 ppm).
- Sulfonyl group resonance in C NMR (δ ~110–120 ppm) .
- HPLC : Use a C18 column with a mobile phase of methanol and acetate buffer (pH 4.6, 65:35 ratio) for purity analysis. Monitor retention times and peak symmetry to detect impurities .
Advanced Research Questions
Q. How can researchers optimize the stereochemical outcomes during the formation of the benzylpiperidine moiety in this compound?
- Methodological Answer : Stereochemical control may be achieved through:
- Chiral Auxiliaries : Introduce temporary chiral groups during piperidine ring formation to guide stereochemistry, followed by selective removal .
- Asymmetric Catalysis : Use palladium or organocatalysts in reductive cyclization reactions to favor specific enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Temperature Modulation : Lower reaction temperatures (<0°C) can reduce racemization in intermediates .
Q. What strategies are recommended for resolving contradictory bioactivity data observed in different cellular models for this compound?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols to rule out cell-specific effects.
- Metabolite Screening : Use LC-MS to identify active metabolites that may differentially accumulate in certain models .
- Pathway Profiling : Employ phosphoproteomics or RNA-seq to assess target engagement across models. Discrepancies may arise from variations in downstream signaling pathways .
Q. How should researchers approach the development of a stability-indicating HPLC method for this compound under forced degradation conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (60°C) conditions.
- Method Optimization : Adjust the mobile phase to methanol:phosphate buffer (70:30, pH 3.0) to resolve degradation products. Validate specificity using spiked degradation samples .
- Validation Parameters : Assess linearity (R > 0.99), precision (%RSD < 2%), and limits of detection (LOD < 0.1%) per ICH guidelines .
Contradiction Analysis
- Synthesis Yield Variability : reports yields up to 56% for benzylpiperidine derivatives using triethylamine, while highlights lower yields (~50%) for similar reactions. This discrepancy may arise from differences in solvent purity or reaction scale. Researchers should prioritize inert atmosphere conditions and freshly distilled solvents to mitigate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
